molecular formula C12H13BrN2O2 B592245 tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 192189-16-5

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B592245
CAS No.: 192189-16-5
M. Wt: 297.152
InChI Key: CDJLRWSJPXZDKY-UHFFFAOYSA-N
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Description

  • Country of Origin : Great Britain (GB) .

Physical and Chemical Properties Analysis

  • Inchi Code : 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .

Scientific Research Applications

Role in Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. They provide a general approach to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic compounds. The methodologies involving tert-butanesulfinamide demonstrate its utility in asymmetric synthesis, highlighting its potential relevance to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in mediating similar transformations (R. Philip et al., 2020).

In Medicinal Chemistry and Drug Design

The compound's structural motif is integral in the design of kinase inhibitors, as demonstrated by the versatility of pyrazolo[3,4-b]pyridine scaffolds. These structures, closely related to this compound, are effective in binding to kinase enzymes, a critical target in cancer therapy and other diseases. The scaffold's ability to interact with kinases through multiple binding modes underscores its utility in drug discovery and development (Steve Wenglowsky, 2013).

Contribution to Green Chemistry

The tert-butyl group, a common moiety in this compound, is noted for its role in environmentally friendly chemical processes. For instance, the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors involves tert-butyl groups. This process, relevant for the removal of air and water pollutants, highlights the importance of tert-butyl derivatives in developing green chemistry solutions (L. Hsieh et al., 2011).

Environmental Impact Studies

Research on synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, sheds light on the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the behavior of tert-butyl-based compounds in environmental matrices can inform the design of novel materials with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Properties

IUPAC Name

tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLRWSJPXZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725515
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-16-5
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Referring now to the Scheme 1 as shown in FIG. 1, a solution of 3.5601 g (18.06 mmol) of 3-bromo-5-azaindole (2) and 0.4651 g (3.8 mmol, 21 mol %) of dimethylaminopyridine (DMAP) in 80 mL of THF was placed in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, nitrogen bleed, and cooling ice bath. A total of 4.7769 g (21.88 mmol, 1.2 eq.) of BOC2O was added to the flask at 17° C., and the resulting mixture was stirred until starting 3-bromo-5-azaindole disappeared, as monitored by TLC (generally, overnight stirring at room temperature). The resulting yellow solution was concentrated on rotavap, washed with 100 mL of saturated sodium bicarbonate, and extracted with dichloromethane (3×80 mL). The organic phase was dried over Na2SO4 and concentrated on rotavap to afford 6.57 g of orange solid. This crude material was purified on CombiFlash using hexane/ethyl acetate as eluent to give 5.25 g (97% yield) of n-boc-3-bromo-5-azaindole (3) as a white solid.
Quantity
3.5601 g
Type
reactant
Reaction Step One
Quantity
0.4651 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7769 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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